molecular formula C12H14MgO8 B12512754 Magnesium;4-ethoxy-4-oxobut-2-enoate

Magnesium;4-ethoxy-4-oxobut-2-enoate

Cat. No.: B12512754
M. Wt: 310.54 g/mol
InChI Key: ZHLRSUSHKGQBNV-UHFFFAOYSA-L
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Description

Magnesium;4-ethoxy-4-oxobut-2-enoate, also known as Fumaric Acid Monoethyl Ester Magnesium Salt (2:1), is a magnesium salt of a fumaric acid derivative with the molecular formula C12H14MgO8 and a molecular weight of 310.54 g/mol . It is characterized as a white powder . This compound is related to a class of fumaric acid esters, which have documented applications in scientific research for investigating conditions such as stroke, neural necrosis, and vascular inflammation . Patents highlight the research value of fumaric acid derivatives in the development of therapeutic agents for neurodegenerative diseases, metabolic disorders, and cancer, suggesting potential pathways for exploration . As a research chemical, it serves as a valuable reference standard and starting material in medicinal chemistry and pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14MgO8

Molecular Weight

310.54 g/mol

IUPAC Name

magnesium;4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2

InChI Key

ZHLRSUSHKGQBNV-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthesis via Neutralization with Magnesium Carbonate

The most widely documented method for preparing magnesium 4-ethoxy-4-oxobut-2-enoate involves the neutralization of monoethyl fumarate with magnesium carbonate in aqueous medium. This approach is favored for its scalability and high yield.

Reaction Mechanism

The reaction proceeds via acid-base neutralization, where monoethyl fumarate (C₆H₈O₄) reacts with magnesium carbonate (MgCO₃) to form the magnesium salt, carbon dioxide, and water:
$$
2 \, \text{C}6\text{H}8\text{O}4 + \text{MgCO}3 \rightarrow \text{Mg(C}6\text{H}7\text{O}4\text{)}2 + \text{CO}2 + \text{H}2\text{O}
$$

Procedure

  • Mixing Reactants : Monoethyl fumarate is dissolved in water (2–3 times its weight).
  • Addition of MgCO₃ : Magnesium carbonate is added incrementally at a molar ratio of 0.5–0.6:1 (MgCO₃:monoethyl fumarate).
  • Stirring : The mixture is stirred at room temperature until a clear solution forms (5–6 hours).
  • Filtration : Mechanical impurities are removed via filtration.
  • Concentration : The filtrate is concentrated under reduced pressure to remove excess water.
  • Crystallization : Methanol is added to induce crystallization, yielding a white solid.
  • Drying : The product is vacuum-dried at 120°C for 8 hours.
Example Conditions and Yield
Parameter Value
Monoethyl fumarate 3.1 kg (21.5 mol)
MgCO₃ 0.61 kg (7.23 mol)
Water 6.2 kg (2:1 wt ratio)
Crystallization solvent 15 kg methanol
Yield 2.9 kg (81%)
Purity >99%

Key Notes :

  • The sub-stoichiometric MgCO₃ ratio (0.34:1 in the example) suggests partial neutralization, potentially due to solubility limitations or process optimization.
  • Methanol enhances crystallization efficiency by reducing solubility of the magnesium salt.

Alternative Alkaline Reagents

While magnesium carbonate is the standard base, other alkaline magnesium sources (e.g., magnesium hydroxide or oxide) may be used. However, these are less common due to slower reaction kinetics and lower yields.

Industrial-Scale Optimization

Critical Factors

  • Solvent Selection :

    • Water is optimal for dissolution, while methanol ensures high recovery during crystallization.
    • Tetrahydrofuran (THF) and ethanol are less effective, as noted in comparative studies.
  • Temperature Control :

    • Reactions are conducted at room temperature to prevent ester hydrolysis.
    • Vacuum drying at 120°C ensures residual solvent removal without decomposition.
  • Purity Enhancements :

    • Double recrystallization from methanol increases purity to >99.5%.
    • Residual magnesium is controlled to <50 ppm via ion-exchange chromatography.

Characterization and Quality Control

Physicochemical Properties

Property Value Source
Melting point 169°C (decomposition)
Molecular formula C₁₂H₁₄MgO₈
Solubility Soluble in water, methanol

Analytical Methods

  • HPLC : Purity assessed using C18 columns with UV detection at 210 nm.
  • Titrimetry : Residual acid content determined via titration with 0.1M NaOH.

Applications and Derivatives

Magnesium 4-ethoxy-4-oxobut-2-enoate serves as a precursor for:

  • Anti-Psoriatic Drugs : Inhibits keratinocyte proliferation and modulates calcium signaling.
  • Food Additives : Approved as a stabilizer in the European Union (E number pending).

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Magnesium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Calcium Bis[(2E)-4-ethoxy-4-oxo-2-butenoate]

  • Structure: Calcium replaces magnesium as the coordinating metal, forming calcium bis[(2E)-4-ethoxy-4-oxo-2-butenoate] (CAS: MFCD00040429) .
  • Molecular Weight : ~318.3 g/mol (estimated based on calcium’s atomic mass).
  • Applications: Used as a biochemical reagent and in non-aqueous analytical chemistry .
  • Key Differences :
    • Ionic Radius : Ca²⁺ (1.00 Å) vs. Mg²⁺ (0.72 Å), affecting coordination geometry and solubility.
    • Stability : Calcium salts generally exhibit higher thermal stability due to stronger ionic interactions .

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate

  • Structure : An ester derivative with a 4-methoxyphenyl substituent at the 4-position (CAS: 228) .
  • Molecular Weight : ~276.3 g/mol (estimated).
  • Synthesis : Prepared via condensation reactions under acidic conditions, yielding yellow solids with melting points between 72.9–205.5°C .
  • Applications : Investigated as a protein kinase B (PknB) inhibitor due to its electron-withdrawing substituents .

Transition Metal Complexes (e.g., Cu²⁺, Ni²⁺)

  • Structure: 4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoate complexes with Cu²⁺ or Ni²⁺ .
  • Properties :
    • Magnetic Behavior : Cu²⁺ complexes exhibit paramagnetism, while Ni²⁺ complexes show temperature-dependent antiferromagnetic interactions .
    • Thermal Stability : Decompose at 200–300°C , higher than magnesium or calcium salts due to d-orbital electron effects .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Magnesium;(E)-4-ethoxy-4-oxobut-2-enoate 2 C₆H₇O₄·Mg 310.54 N/A Antipsoriatic agent
Calcium bis[(2E)-4-ethoxy-4-oxobut-2-enoate] 2 C₆H₇O₄·Ca ~318.3 N/A Biochemical reagent
Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₅ 276.3 72.9–205.5 Enzyme inhibition
Cu²⁺-4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoate C₁₀H₈FNO₃Cu ~312.1 >200 (decomp.) Magnetic materials

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